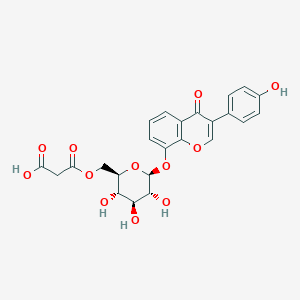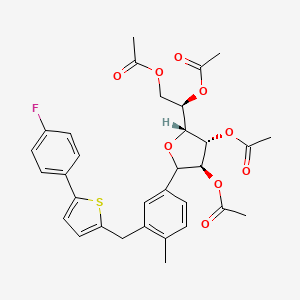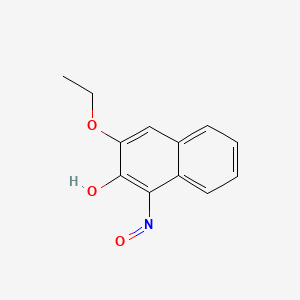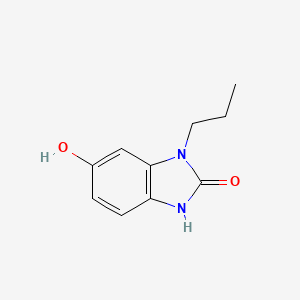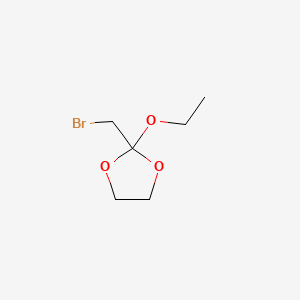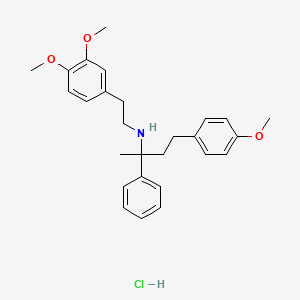
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phenylbutan-2-amine backbone. Its chemical properties make it a subject of study in organic chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenethylamine Backbone: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenethylamine.
Addition of the Phenylbutan-2-amine Moiety: The phenethylamine is then reacted with 4-methoxyphenylacetone under reductive amination conditions to form the desired amine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further studied for their unique properties.
Applications De Recherche Scientifique
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Enzymes: Inhibition or activation of specific enzymes, altering metabolic pathways.
Ion Channels: Modulation of ion channel activity, influencing cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-Dimethoxyphenethyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 4-methoxyphenyl group.
N-(4-Methoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride: Lacks the 3,4-dimethoxyphenethyl group.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-2-phenylbutan-2-amine Hydrochloride is unique due to its combination of methoxy groups and phenylbutan-2-amine backbone, which confer specific chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C27H34ClNO3 |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C27H33NO3.ClH/c1-27(23-8-6-5-7-9-23,18-16-21-10-13-24(29-2)14-11-21)28-19-17-22-12-15-25(30-3)26(20-22)31-4;/h5-15,20,28H,16-19H2,1-4H3;1H |
Clé InChI |
DECGTKSDXDPCMR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)NCCC3=CC(=C(C=C3)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


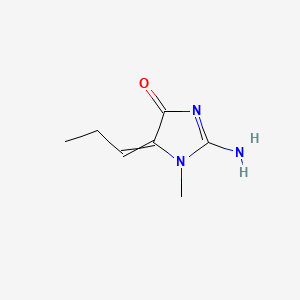
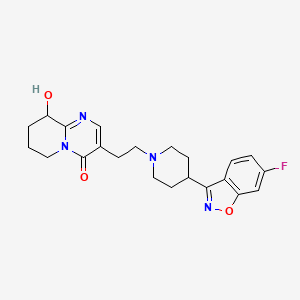
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
